dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate
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Overview
Description
Dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate is a complex organic compound that features a piperidine ring, an amino group, and a phenylmethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.
Introduction of the Amino Group: The amino group is added through amination reactions.
Formation of the Phenylmethoxybenzoate Moiety: This moiety is synthesized separately and then coupled with the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the piperidine ring.
Reduction: Reduction reactions can be used to modify the phenylmethoxybenzoate moiety.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the phenylmethoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may have potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The piperidine ring and amino group may interact with receptors or enzymes, modulating their activity. The phenylmethoxybenzoate moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidine alkaloids share structural similarities with dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate.
Phenylmethoxybenzoate Derivatives: Compounds like methyl 4-hydroxybenzoate and ethyl 4-aminobenzoate are structurally related.
Uniqueness
This compound is unique due to its combination of a piperidine ring, an amino group, and a phenylmethoxybenzoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
CAS No. |
100347-84-0 |
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Molecular Formula |
C22H31N2O7P |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C22H28N2O3.H3O4P/c23-19-10-11-20(21(16-19)27-17-18-8-3-1-4-9-18)22(25)26-15-7-14-24-12-5-2-6-13-24;1-5(2,3)4/h1,3-4,8-11,16H,2,5-7,12-15,17,23H2;(H3,1,2,3,4) |
InChI Key |
ZEFJKTDVBATXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCCOC(=O)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3.OP(=O)(O)[O-] |
Origin of Product |
United States |
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